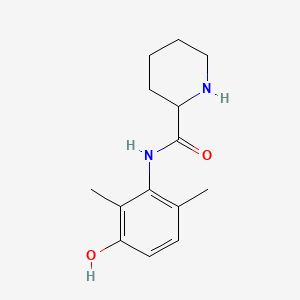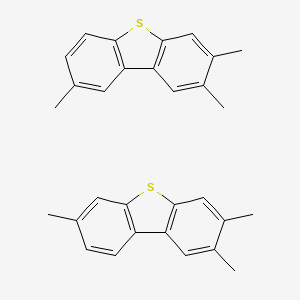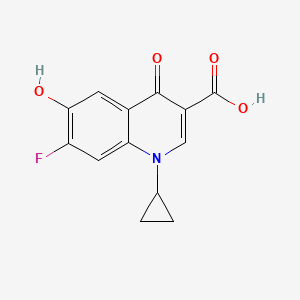
H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH is a heptapeptide composed of seven amino acids: valine, valine, tyrosine, proline, tryptophan, threonine, and glutamineIt exhibits various biological activities, including opioid-like analgesic properties and potential anticancer effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired peptide. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed:
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and receptor interactions.
Medicine: Explored for its potential analgesic and anticancer properties. .
Industry: Utilized in the development of peptide-based therapeutics and as a reference standard in analytical methods
Mecanismo De Acción
H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH exerts its effects primarily through binding to the μ-opioid receptor. This interaction leads to analgesic effects by inhibiting pain signal transmission. Additionally, the peptide has been shown to induce apoptosis in tumor cells by activating specific signaling pathways, including the caspase cascade .
Comparación Con Compuestos Similares
Leu-Valorphin-Arg: Another heptapeptide with a similar structure but includes leucine and arginine residues.
Hemorphin-5: A related peptide derived from hemoglobin with similar opioid-like properties
Uniqueness: H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH is unique due to its specific sequence of amino acids, which confers distinct biological activities. Its ability to bind selectively to the μ-opioid receptor and exhibit both analgesic and anticancer properties sets it apart from other peptides .
Propiedades
Número CAS |
144313-54-2 |
|---|---|
Fórmula molecular |
C44H60N8O12 |
Peso molecular |
893.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C44H60N8O12/c1-22(2)35(45)40(59)50-36(23(3)4)41(60)49-32(19-25-12-14-27(54)15-13-25)43(62)52-18-8-11-33(52)39(58)48-31(20-26-21-46-29-10-7-6-9-28(26)29)38(57)51-37(24(5)53)42(61)47-30(44(63)64)16-17-34(55)56/h6-7,9-10,12-15,21-24,30-33,35-37,46,53-54H,8,11,16-20,45H2,1-5H3,(H,47,61)(H,48,58)(H,49,60)(H,50,59)(H,51,57)(H,55,56)(H,63,64)/t24-,30+,31+,32+,33+,35+,36+,37+/m1/s1 |
Clave InChI |
CNYWVXYFCKFXLL-NMUVPRMFSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate](/img/structure/B587929.png)


